molecular formula C17H18O3 B11153430 6-isopropyl-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one

6-isopropyl-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11153430
M. Wt: 270.32 g/mol
InChI Key: DTHOJIMZBJAWGT-UHFFFAOYSA-N
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Description

6-isopropyl-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound belonging to the furochromen family This compound is characterized by its unique structure, which includes a furo[3,2-g]chromen core with isopropyl and trimethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-isopropyl-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-isopropyl-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) can convert the compound to its reduced forms.

    Substitution: Electrophilic substitution reactions can introduce different substituents into the aromatic ring, using reagents like halogens or nitro groups under acidic conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: H2 with Pd/C catalyst.

    Substitution: Halogens (Cl2, Br2) in the presence of Lewis acids like AlCl3.

Major Products

Scientific Research Applications

6-isopropyl-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-isopropyl-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-isopropyl-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one is unique due to its specific substituents, which confer distinct chemical and physical properties

Properties

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

2,3,5-trimethyl-6-propan-2-ylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C17H18O3/c1-8(2)16-10(4)13-6-12-9(3)11(5)19-14(12)7-15(13)20-17(16)18/h6-8H,1-5H3

InChI Key

DTHOJIMZBJAWGT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)C(C)C)C)C

Origin of Product

United States

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